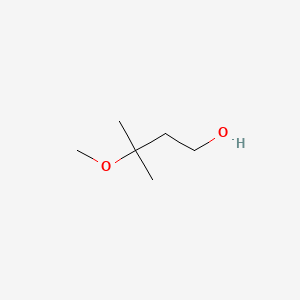

3-Methoxy-3-methylbutan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2,8-3)4-5-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKRHJVUCZRDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044389 | |

| Record name | 3-Methoxy-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Butanol, 3-methoxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

56539-66-3 | |

| Record name | 3-Methoxy-3-methyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56539-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxymethylbutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056539663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 3-methoxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methoxy-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYMETHYLBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/366754K2K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Modern Solvent: A Technical History of 3-Methoxy-3-methylbutan-1-ol Synthesis

An In-depth Guide for Chemical Researchers and Drug Development Professionals on the Historical and Modern Synthetic Routes to a Versatile Ether-Alcohol.

Abstract

3-Methoxy-3-methylbutan-1-ol (MMB), a compound with the CAS number 56539-66-3, has emerged as a significant, environmentally conscious solvent and chemical intermediate. Its utility in cosmetics, cleaning products, and as a building block in organic synthesis has spurred the development of efficient and green manufacturing processes. This technical guide delves into the documented history of its synthesis, presenting a chronological evolution from earlier, less selective methods to the refined, high-yield industrial processes of today. Detailed experimental protocols, comparative data, and mechanistic pathways are provided to offer a comprehensive resource for researchers and professionals in the chemical and pharmaceutical industries.

Introduction: The Rise of a Greener Solvent

The study of ether-alcohols is an extension of the long history of research into alcohols and ethers. While simple ethers like diethyl ether have been known for centuries, the development of specialized ether-alcohols such as this compound is a relatively modern advancement. This development has been largely driven by a demand for high-performance, safer, and more environmentally friendly solvents.[1] MMB's favorable properties, including its complete miscibility with water, low toxicity, and excellent solvency, have made it a prime candidate in numerous applications.[2][3] This guide traces the synthetic history of MMB, focusing on the two primary pathways that have been documented: the reaction of 4,4-dimethyl-1,3-dioxane (B1195079) with methanol (B129727) and the more contemporary acid-catalyzed addition of methanol to 3-methyl-3-buten-1-ol (B123568).

Early Synthetic Approaches: The Dioxane Route

Early methods for the preparation of this compound involved the reaction of 4,4-dimethyl-1,3-dioxane with methanol. This approach, referenced in patents such as SU1431292 and JP8176053, was characterized by its relatively low selectivity for the desired product.[4] The reaction typically proceeds in the presence of a strong acid catalyst, which facilitates the ring-opening of the dioxane and subsequent reaction with methanol.

However, this method is hampered by the formation of multiple by-products, leading to a selectivity of around 40% for this compound.[4] Another documented example using a porous sulfonic acid type strongly acidic ion exchange resin as a catalyst reports a selectivity of only 26%.[5] This lack of efficiency and the generation of significant waste streams made this route less economically and environmentally viable for large-scale production.[4]

Quantitative Data for the Dioxane-Based Synthesis

The following table summarizes the available data for the synthesis of this compound from 4,4-dimethyl-1,3-dioxane.

| Starting Material | Co-reactant | Catalyst | Temperature (°C) | Time (h) | Selectivity (%) | Reference |

| 4,4-dimethyl-1,3-dioxane | Methanol | Strong Acidic Cation Exchange Resin | - | - | ~40 | [4] |

| 4,4-dimethyl-1,3-dioxane | Methanol | Porous Sulfonic Acid Ion Exchange Resin | 55 | 1 | 26 | [5] |

Experimental Protocol: Synthesis from 4,4-dimethyl-1,3-dioxane

The following protocol is based on the procedure described in the available literature.[5]

Materials:

-

4,4-dimethyl-1,3-dioxane

-

Methanol

-

Porous sulfonic acid type strongly acidic ion exchange resin

-

Reaction vessel (e.g., packed bed reactor)

Procedure:

-

A reaction tube is packed with a porous sulfonic acid type strongly acidic ion exchange resin.

-

The reaction tube is maintained at a constant temperature of 55°C.

-

A mixture of methanol and 4,4-dimethyl-1,3-dioxane, with a molar ratio of 1:6, is continuously fed into the reaction tube.

-

The flow rate is adjusted to ensure a residence time of 1 hour.

-

The resulting reaction mixture is collected at the outlet of the reactor.

-

The product mixture is then subjected to distillation to separate this compound from by-products and unreacted starting materials.

Modern Synthesis: Acid-Catalyzed Methoxylation of 3-Methyl-3-buten-1-ol

The current industrial production of this compound predominantly relies on the acid-catalyzed reaction of 3-methyl-3-buten-1-ol with methanol.[1] This method offers a more direct and atom-economical route to the target molecule, with significantly higher selectivity and yield. The reaction involves the addition of methanol across the double bond of 3-methyl-3-buten-1-ol, a process that is catalyzed by a variety of heterogeneous acid catalysts.[1][4]

The mechanism proceeds via a carbocation intermediate. The acid catalyst protonates the double bond of 3-methyl-3-buten-1-ol at the terminal carbon, adhering to Markovnikov's rule to form the more stable tertiary carbocation. A methanol molecule then acts as a nucleophile, attacking this carbocation. Subsequent deprotonation yields the final product, this compound.[1]

dot

Caption: Acid-catalyzed synthesis of this compound.

A key advantage of this method is the use of heterogeneous catalysts, such as composite oxides, zeolites, and cation exchange resins, which simplifies the purification process and allows for catalyst recycling, aligning with the principles of green chemistry.[4]

Quantitative Data for the Modern Synthesis

The following table, with data extracted from patent literature[4], showcases the versatility and efficiency of the modern synthesis route using various heterogeneous acid catalysts.

| Catalyst | Reactant Ratio (3-methyl-3-buten-1-ol/Methanol, by weight) | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |

| SiO₂-WO₃ | 43g / 192g | 140 | 3.4 | 5 | 99.2 | 97.3 |

| H-β (Zeolite) | 86g / 96g | 150 | 2.7 | 4 | 99.1 | 96.8 |

| H-ZSM-5 (Zeolite) | 21.5g / 32g | 160 | 2.5 | 7 | 98.9 | 95.4 |

| SiO₂-Al₂O₃ | 86g / 32g | 180 | 3.5 | 4 | 98.5 | 96.2 |

| TiO₂-Fe₂O₃ | 4.3g / 160g | 200 | 5.0 | 1 | 99.5 | 98.1 |

| ZrO₂-MoO₃ | 8.6g / 32g | 50 | 0.1 | 12 | 92.3 | 99.1 |

| 30% H₃PW₁₂O₄₀/AC | 21.5g / 128g | 120 | 2.2 | 4 | 99.3 | 97.5 |

Experimental Protocol: Synthesis from 3-methyl-3-buten-1-ol

The following is a generalized experimental protocol based on the examples provided in patent CN102206142A.[4]

Materials:

-

3-methyl-3-buten-1-ol (97% purity)

-

Methanol

-

Heterogeneous acid catalyst (e.g., SiO₂-WO₃)

-

Sealed batch reactor equipped with stirring and temperature/pressure controls

Procedure:

-

Charge the batch reactor with 43g of 97 wt.% 3-methyl-3-buten-1-ol, 192g of methanol, and 2.35g of SiO₂-WO₃ catalyst (catalyst amount is ~1% of the total reaction liquid mass).

-

Seal the reactor and commence vigorous stirring.

-

Heat the reactor to a temperature of 140°C. The pressure will rise to approximately 3.4 MPa.

-

Maintain these conditions for 5 hours.

-

After the reaction period, cool the reactor to room temperature and safely vent any excess pressure.

-

Discharge the reaction mixture and separate the solid catalyst by filtration.

-

Purify the resulting liquid product by distillation to obtain high-purity this compound.

dot

Caption: General experimental workflow for modern MMB synthesis.

Conclusion

The history of this compound synthesis is a clear illustration of progress in chemical manufacturing, moving from less efficient methods to highly optimized, greener processes. The shift from the dioxane-based route to the acid-catalyzed methoxylation of 3-methyl-3-buten-1-ol has enabled the large-scale, economical production of this versatile solvent. The use of robust, recyclable heterogeneous catalysts marks a significant advancement in sustainable chemical production. This guide provides the fundamental technical details of these synthetic pathways, offering valuable insights for chemists and engineers working in process development and optimization. The continued refinement of catalysts and reaction conditions will likely lead to even more efficient and environmentally benign methods for producing this important chemical in the future.

References

3-Methoxy-3-methylbutan-1-ol CAS number 56539-66-3

An In-depth Technical Guide to 3-Methoxy-3-methylbutan-1-ol (CAS: 56539-66-3)

Introduction

This compound, commonly known as MMB, is a versatile ether-alcohol with the CAS number 56539-66-3.[1] It is a clear, colorless liquid characterized by a mild odor, low toxicity, and complete miscibility with water.[2][3] Its unique molecular structure, featuring both a hydroxyl (-OH) and a methoxy (B1213986) (-OCH₃) functional group, imparts a unique combination of alcohol- and ether-like properties.[2] This bifunctionality makes it an excellent solvent for a wide range of applications, including paints, inks, personal care products, and industrial cleaners.[1][2] For drug development professionals, its excellent solvency power for poorly water-soluble active pharmaceutical ingredients (APIs) is of particular interest.[4] Furthermore, its reactivity allows it to serve as a valuable intermediate in the synthesis of more complex molecules, such as esters and surfactants.[4][5] The development of MMB has been driven by a demand for high-performance, environmentally friendly solvents.[4]

Synonyms:

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized below. This data is critical for its application in chemical synthesis, formulation, and for ensuring safe handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O₂ | [1] |

| Molecular Weight | 118.17 g/mol | [1] |

| Physical State | Clear, colorless liquid | [1] |

| Boiling Point | 173-175 °C (at 1013 hPa) | [6] |

| Melting Point | < -50 °C | [6] |

| Density | 0.926 g/mL at 20 °C | |

| Vapor Pressure | 1.25 hPa at 25 °C | [6] |

| Water Solubility | 100 g/L at 25 °C (miscible) | [2][6] |

| log Kow (Octanol-Water) | 0.18 | [6] |

| Refractive Index | n20/D 1.428 | |

| Flash Point | 71 °C (159.8 °F) - closed cup | |

| Autoignition Temperature | 395 °C (743 °F) | [3] |

| SMILES String | COC(C)(C)CCO | |

| InChI Key | MFKRHJVUCZRDTF-UHFFFAOYSA-N |

Synthesis and Manufacturing

Several synthetic routes to this compound have been established, offering different advantages in terms of yield, reaction conditions, and catalyst requirements.

Key Synthetic Pathways

The primary methods for synthesizing MMB include:

-

Acid-Catalyzed Etherification of 3-Methyl-3-buten-1-ol (B123568): This is a common and direct method involving the reaction of 3-methyl-3-buten-1-ol with methanol (B129727) in the presence of an acid catalyst. The reaction proceeds via a stable tertiary carbocation intermediate, following Markovnikov's rule.[4] Heterogeneous acid catalysts are often used to simplify purification and minimize equipment corrosion.[4][7]

-

Reduction of 3-Methoxy-3-methylbutanal: This pathway involves the reduction of the corresponding aldehyde, 3-methoxy-3-methylbutanal, using a reducing agent such as sodium borohydride.[4]

-

Reaction of 4,4-Dimethyl-1,3-dioxane with Methanol: This method utilizes a cyclic acetal (B89532) as the starting material, which reacts with methanol in the presence of a strongly acidic ion exchange resin to yield MMB alongside 3-methyl-1,3-butanediol.[8]

Experimental Protocol: Synthesis via Etherification

The following protocol is a generalized methodology based on a patented process for the synthesis of MMB from 3-methyl-3-buten-1-ol and methanol.[7]

Objective: To synthesize this compound via acid-catalyzed etherification.

Materials:

-

3-methyl-3-buten-1-ol

-

Methanol

-

Heterogeneous acid catalyst (e.g., cation exchange resin, zeolite molecular sieves)[7]

-

Sealed chemical reactor

-

Distillation apparatus

Procedure:

-

Reactor Charging: Charge the sealed reactor with 3-methyl-3-buten-1-ol, methanol, and the heterogeneous acid catalyst. The molar ratio of 3-methyl-3-buten-1-ol to methanol should be between 0.01 and 1.[7] The catalyst amount should be 0.1-5% of the total reaction solution mass.[7]

-

Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 50-200°C. The reaction pressure will be maintained between 0.1-5 MPa.[7]

-

Reaction Time: Allow the reaction to proceed for 1-12 hours under the specified conditions.[7]

-

Monitoring: (If possible) Monitor the reaction progress by taking aliquots and analyzing them using Gas Chromatography (GC) to determine the conversion of the starting material.

-

Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and depressurize. Filter the reaction mixture to remove the solid heterogeneous catalyst.

-

Distillation: Purify the resulting crude product by fractional distillation to separate the final product, this compound, from unreacted starting materials and any by-products.[7]

Applications in Research and Drug Development

MMB's unique properties make it valuable in several scientific and industrial contexts, including pharmaceutical development.

High-Performance Solvent

A significant challenge in drug development is the formulation of poorly water-soluble APIs. MMB has been identified as a highly effective solvent for these challenging compounds, facilitating their dissolution, which is a critical step in creating viable drug products.[4] Its low toxicity and biodegradability make it a "greener" alternative to other solvents.[2]

Versatile Chemical Intermediate

The bifunctional nature of MMB makes it a useful building block for synthesizing a variety of downstream products.[5]

-

Esterification: The primary hydroxyl group can be readily reacted with carboxylic acids to form esters, which are used as solvents, lubricants, and fragrance components.[5][9]

-

Surfactant Production: MMB serves as a raw material for producing specialty surfactants used in industrial detergents and cleaning agents.[5][6]

-

Synthesis of Novel Compounds: It is a documented precursor for synthesizing other chemical entities, such as 1-Azido-3-methoxy-3-methylbutane, which can be used in "click chemistry" applications.[4]

Toxicology and Safety Profile

MMB exhibits a low toxicity profile, but appropriate safety precautions are necessary during handling. It is considered a hazardous substance, primarily due to its potential for serious eye irritation.[10]

Acute Toxicity Data

| Exposure Route | Species | Endpoint | Value | Reference(s) |

| Oral | Rat (male) | LD₅₀ | 4500 mg/kg bw | [10] |

| Oral | Rat (female) | LD₅₀ | 4300 mg/kg bw | [10] |

| Oral | Mouse | LD₅₀ | 5830 mg/kg bw | [10] |

| Dermal | Rat | LD₅₀ | > 2000 mg/kg bw | [6][10][11] |

Irritation and Sensitization

| Test Type | Species | Result | Reference(s) |

| Skin Irritation | Rabbit | Slight irritation after prolonged exposure | [10] |

| Eye Irritation | Rabbit | Moderately irritant; Causes serious irritation | [10][11] |

| Skin Sensitization | Guinea Pig | No evidence of sensitization | [3][10] |

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or chemical goggles, and suitable chemical-resistant gloves (tested to EN 374).[10][11]

-

Handling: Use in a well-ventilated area. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[10][11]

Experimental Methodologies

Detailed protocols are crucial for replicating scientific findings. Below are methodologies for key experiments involving MMB.

Protocol: Atmospheric Reactivity with OH Radicals

This protocol is based on the relative rate method used to determine the kinetic rate constant of the reaction between MMB and hydroxyl (OH) radicals in the atmosphere.[13]

Objective: To measure the rate constant for the gas-phase reaction of MMB with OH radicals.

Experimental Workflow:

Procedure:

-

Chamber Preparation: The experiments are conducted in a large Teflon environmental chamber filled with purified air at atmospheric pressure and controlled temperature (296 ± 2 K).[13]

-

Reagent Introduction: Known concentrations of MMB, a reference compound with a known OH rate constant (e.g., di-n-butyl ether), and an OH radical precursor (e.g., methyl nitrite) are introduced into the chamber.[13]

-

Initial Measurement: The initial concentrations of MMB and the reference compound are measured using Gas Chromatography with Flame Ionization Detection (GC-FID).[13]

-

Reaction Initiation: The reaction is initiated by irradiating the chamber with blacklamps, which photolyzes the methyl nitrite (B80452) to produce OH radicals.

-

Data Collection: The concentrations of MMB and the reference compound are monitored over time by GC-FID as they are consumed by the OH radicals.[13]

-

Data Analysis: The relative rate constant is determined from the following relationship: ln([MMB]t₀ / [MMB]t) = (k_MMB / k_ref) * ln([Ref]t₀ / [Ref]t) A plot of ln([MMB]t₀ / [MMB]t) versus ln([Ref]t₀ / [Ref]t) yields a straight line with a slope equal to k_MMB / k_ref. The absolute rate constant for MMB (k_MMB) can then be calculated using the known value for the reference compound (k_ref).[13]

Protocol: Chemical Stability Testing

This methodology, described in a technical bulletin, assesses the stability of MMB in acidic and alkaline conditions.[3]

Objective: To determine the hydrolytic stability of MMB under accelerated aging conditions.

Materials:

-

This compound (MMB)

-

Phosphate (B84403) buffer solution (pH = 4.0)

-

Carbonate buffer solution (pH = 10.0)

-

Sealable glass bottles

-

Oven or water bath set to 50°C

-

Gas Chromatograph (GC)

Procedure:

-

Sample Preparation (Acidic): Place 50g of MMB and 50g of the pH 4.0 phosphate buffer solution into a glass bottle.[3]

-

Sample Preparation (Alkaline): Place 50g of MMB and 50g of the pH 10.0 carbonate buffer solution into a separate glass bottle.[3]

-

Incubation: Securely cap both bottles and place them in an oven or water bath maintained at 50°C.[3]

-

Aging: Keep the bottles at 50°C for a period of 4 weeks.[3]

-

Analysis: At specified time points (e.g., weekly), remove an aliquot from each bottle. Analyze the sample by GC to measure the concentration of MMB.

-

Calculation: The residual ratio of MMB is calculated to determine the extent of degradation over the 4-week period.[3]

Conclusion

This compound is a compound of significant industrial and scientific interest. Its favorable physicochemical properties, including high solvency, complete water miscibility, and a low toxicity profile, position it as a superior and "greener" solvent for numerous applications. For researchers and drug development professionals, its ability to dissolve poorly soluble APIs and its utility as a versatile chemical intermediate for synthesizing novel molecules are particularly valuable. A thorough understanding of its synthesis, reactivity, and safety profile, as detailed in this guide, is essential for its effective and safe utilization in advanced research and development projects.

References

- 1. 3-Methyl-3-methoxybutanol | 56539-66-3 [chemicalbook.com]

- 2. 3-METHOXY-3-METHYL-1-BUTANOL - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 56539-66-3 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]

- 8. 3-Methyl-3-methoxybutanol synthesis - chemicalbook [chemicalbook.com]

- 9. US9756872B2 - Substituted butanol derivatives and their use as fragrance and flavor materials - Google Patents [patents.google.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

- 13. intra.engr.ucr.edu [intra.engr.ucr.edu]

An In-depth Technical Guide to 3-Methoxy-3-methylbutan-1-ol for Scientific Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylbutan-1-ol, a versatile ether alcohol, is gaining prominence in various scientific and industrial sectors. Its unique combination of a hydroxyl group and an ether moiety imparts a desirable balance of hydrophilic and lipophilic properties. This, coupled with its low toxicity and biodegradability, makes it an attractive candidate for a range of applications, from a green solvent in chemical synthesis to a component in pharmaceutical formulations. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and applications relevant to research and drug development.

Nomenclature and Chemical Identity

A clear understanding of the various synonyms and identifiers for this compound is crucial for navigating the scientific literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier |

| IUPAC Name | This compound |

| Common Synonyms | 3-Methoxy-3-methyl-1-butanol, 3-Methyl-3-methoxybutanol, Methoxymethylbutanol |

| Abbreviation | MMB |

| CAS Number | 56539-66-3 |

| EINECS Number | 260-252-4 |

| Trade Names | Solfit S 110, Finetop J 210, Solfit MMB |

Physicochemical Properties

The utility of this compound in various applications is dictated by its distinct physicochemical properties. These properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O₂ | [1][2] |

| Molecular Weight | 118.17 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Mild, ethereal | [3] |

| Boiling Point | 173-175 °C | [1] |

| Melting Point | < -50 °C | |

| Density | 0.926 g/mL at 20 °C | [1] |

| Refractive Index | n20/D 1.428 | [1] |

| Flash Point | 71 °C (closed cup) | |

| Water Solubility | Miscible | [1] |

| log Kow | 0.18 | [4] |

| Vapor Pressure | 1.25 hPa at 25 °C | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Key spectral data are provided below.

Table 3: Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ 1.23 (s, 6H), 1.75 (t, 2H), 3.22 (s, 3H), 3.77 (t, 2H) | [5] |

| ¹³C NMR (CDCl₃) | δ 24.5, 42.3, 49.3, 60.1, 76.7 | [2][6] |

| IR (Neat) | Broad O-H stretch (~3400 cm⁻¹), C-H stretch (~2970 cm⁻¹), C-O stretch (~1080 cm⁻¹) | [7][8] |

| Mass Spectrum (CI-B) | m/z 119 [M+H]⁺, 101, 87, 73, 69 | [9] |

Experimental Protocols: Synthesis

Several synthetic routes to this compound have been reported. A common and efficient method is the acid-catalyzed reaction of 3-methyl-3-buten-1-ol (B123568) with methanol (B129727).

Synthesis via Acid-Catalyzed Methoxylation

This protocol is based on the principles described in the patent literature.[10]

Reaction:

(CH₃)₂C=CHCH₂OH + CH₃OH --(H⁺)--> (CH₃)₂C(OCH₃)CH₂CH₂OH

Materials:

-

3-methyl-3-buten-1-ol

-

Methanol

-

Heterogeneous acid catalyst (e.g., cation exchange resin, zeolite molecular sieves)

-

Sealed reactor

Procedure:

-

Charge the sealed reactor with 3-methyl-3-buten-1-ol, methanol, and the heterogeneous acid catalyst. The molar ratio of 3-methyl-3-buten-1-ol to methanol can range from 0.01 to 1. The catalyst amount is typically 0.1-5% of the total reaction mass.

-

Seal the reactor and heat the mixture to a temperature between 50-200 °C.

-

Maintain the reaction pressure between 0.1-5 MPa.

-

Allow the reaction to proceed for 1-12 hours with vigorous stirring.

-

After the reaction is complete, cool the reactor to room temperature and depressurize.

-

Filter the reaction mixture to remove the catalyst.

-

Purify the crude product by distillation to obtain this compound.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development settings, particularly in the pharmaceutical industry.

As a Solvent in Pharmaceutical Formulations

A significant challenge in drug development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). This compound has demonstrated excellent solvency for such compounds.[2] Its ability to dissolve challenging APIs is a critical first step in developing viable drug products, potentially enhancing bioavailability by improving the dissolution rate of the drug.[2] Its low toxicity profile makes it an attractive alternative to more traditional, harsher solvents.[3]

Role in Drug Delivery Systems

The amphiphilic nature of this compound suggests its potential use in advanced drug delivery systems. It could serve as a carrier solvent or a component in topical and transdermal formulations, facilitating the transport of drugs across the skin.[2]

A Building Block in Chemical Synthesis

Beyond its role as a solvent, this compound is a valuable intermediate in organic synthesis.[1] Its bifunctional nature allows it to be a precursor for a variety of molecules. For instance, the primary hydroxyl group can be converted to other functional groups, such as an azide, which can then participate in "click chemistry" reactions for the synthesis of more complex molecules.[2]

Signaling Pathways:

Currently, there is no direct evidence in the scientific literature to suggest that this compound directly modulates specific cellular signaling pathways. Its biological effects are primarily attributed to its solvent properties and low toxicity.

Logical Relationship of Applications:

Caption: Applications of this compound.

Safety and Handling

This compound is considered to have low acute toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Use in a well-ventilated area is recommended, and personal protective equipment such as safety glasses and gloves should be worn.

Conclusion

This compound is a highly versatile and promising compound for researchers, scientists, and drug development professionals. Its favorable physicochemical properties, coupled with a good safety profile, position it as a valuable solvent for challenging APIs and a useful building block for the synthesis of novel chemical entities. While its direct interaction with biological signaling pathways has not been established, its role in enabling the formulation and synthesis of bioactive molecules is of significant interest. Further research into its applications in drug delivery and as a green solvent will likely expand its utility in the scientific community.

References

- 1. 3-METHOXY-3-METHYL-1-BUTANOL - Ataman Kimya [atamanchemicals.com]

- 2. This compound | 56539-66-3 | Benchchem [benchchem.com]

- 3. Buy this compound | 56539-66-3 [smolecule.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. 3-Methyl-3-methoxybutanol(56539-66-3) 1H NMR spectrum [chemicalbook.com]

- 6. Methoxymethylbutanol | C6H14O2 | CID 62118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methyl-3-methoxybutanol(56539-66-3) IR Spectrum [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. massbank.eu [massbank.eu]

- 10. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Theoretical Properties of 3-Methoxy-3-methylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-3-methylbutan-1-ol (MMB), a versatile ether alcohol, has garnered significant interest across various industrial and scientific domains due to its unique physicochemical properties. This technical guide provides an in-depth analysis of the theoretical properties of MMB, encompassing its chemical and physical characteristics, spectroscopic profile, synthesis methodologies, reactivity, and toxicological data. All quantitative information is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical and toxicological assessments are provided. Furthermore, this guide includes visualizations of experimental workflows and logical relationships of its properties to offer a comprehensive understanding for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a mild odor.[1] Its unique structure, featuring both an ether and a primary alcohol functional group, imparts a desirable combination of properties, including excellent solvency for a wide range of substances and miscibility with water.[1][2] These characteristics make it a valuable component in formulations for paints, inks, fragrances, and cleaners.[1][3]

| Property | Value | Reference(s) |

| Molecular Formula | C6H14O2 | [1][4][5] |

| Molecular Weight | 118.17 g/mol | [1][3][5] |

| CAS Number | 56539-66-3 | [1][5][6] |

| EINECS Number | 260-252-4 | [1][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 3-Methyl-3-methoxybutanol, MMB | [1][6] |

| Appearance | Colorless liquid | [1][2] |

| Melting Point | < -50 °C | [1][7][8] |

| Boiling Point | 173-175 °C (lit.) | [1][8][9] |

| Density | 0.926 g/mL at 20 °C (lit.) | [1][8][9] |

| Refractive Index (n20/D) | 1.428 (lit.) | [1][8][9] |

| Flash Point | 71 °C (160 °F) - closed cup | [1][2][9] |

| Vapor Pressure | 47 Pa at 20°C | [1] |

| Solubility | Miscible with water.[2] Soluble in chloroform (B151607) and methanol (B129727) (slightly).[1] | [1][2] |

| pKa | 15.19 ± 0.10 | [1] |

| Log Kow | 0.18 | [7] |

Spectroscopic Data

The molecular structure of this compound has been elucidated and confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of this compound in deuterated chloroform (CDCl₃) reveals five distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.23 | Singlet | 6H | Two equivalent methyl groups (-CH₃) at C3 |

| 1.75 | Triplet | 2H | Methylene group (-CH₂-) at C2 |

| 3.22 | Singlet | 3H | Methoxy group (-OCH₃) |

| 3.52 | Broad Singlet | 1H | Hydroxyl group (-OH) |

| 3.80 | Triplet | 2H | Methylene group (-CH₂-) at C1 |

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]+ is observed at m/z 118.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the acid-catalyzed reaction of 3-methyl-3-buten-1-ol (B123568) with methanol.[10][11] This reaction proceeds via a carbocation intermediate.[10]

Experimental Protocol: Synthesis

This protocol is a synthesized representation based on information from multiple sources.[11][12]

Materials:

-

3-methyl-3-buten-1-ol

-

Methanol

-

Heterogeneous acid catalyst (e.g., Amberlyst 15, SiO₂-Al₂O₃)[11]

-

Sealed reactor

-

Distillation apparatus

-

Gas chromatograph (for analysis)

Procedure:

-

Charge the sealed reactor with 3-methyl-3-buten-1-ol, methanol, and the heterogeneous acid catalyst. The molar ratio of 3-methyl-3-buten-1-ol to methanol should be between 0.01 and 1.[11][12] The catalyst amount should be 0.1-5% of the total reaction solution mass.[11][12]

-

Seal the reactor and heat the mixture to a temperature between 50-200°C, with the reaction pressure maintained between 0.1-5 MPa.[11][12]

-

Monitor the reaction progress using gas chromatography.[12]

-

After the reaction is complete, cool the reactor to room temperature.

-

Filter the reaction mixture to remove the heterogeneous catalyst.

-

Purify the crude product by distillation to obtain this compound.[11][12]

Reactivity and Stability

This compound is a stable compound under normal conditions.[13] It is not prone to hazardous polymerization.[14] However, it can react violently with strong oxidizing agents.[13] The presence of both an ether and an alcohol functional group dictates its reactivity. The hydroxyl group can undergo typical alcohol reactions, while the ether linkage is relatively stable.

A significant atmospheric reaction is its degradation by hydroxyl (OH) radicals. The rate constant for this reaction has been measured to be (1.64 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K.[15] The atmospheric lifetime of MMB with respect to this reaction is calculated to be approximately 8.5 hours.[15] The main products of this reaction are acetone, methyl acetate, glycolaldehyde, and 3-methoxy-3-methylbutanal.[15]

Toxicological Profile

The toxicological properties of this compound have been evaluated through various studies. It is generally considered to have low toxicity.[1]

| Toxicity Test | Result | Reference(s) |

| Acute Oral LD50 (rat) | >2000 mg/kg | [13] |

| Acute Dermal LD50 (rat) | >2000 mg/kg | [13][16] |

| Skin Irritation (rabbit) | Not classified as a skin irritant | [13] |

| Eye Irritation (rabbit) | Causes serious eye irritation | [9][13] |

Experimental Protocols: Toxicity Testing

The following are generalized protocols based on OECD guidelines for assessing the toxicological profile of a chemical substance.

-

Animals: Healthy, young adult rats of a single sex are used.[3] They are fasted overnight prior to dosing.[3]

-

Dose Administration: The test substance is administered in a single dose by gavage.[3]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[3]

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.[3]

-

Animals: Healthy, young adult rats with clipped fur on the dorsal area are used.

-

Dose Administration: The test substance is applied to the skin and held in place with a porous gauze dressing for 24 hours.

-

Observation: Animals are observed for signs of toxicity and skin reactions for at least 14 days.

-

Animals: Albino rabbits are the preferred species.[13]

-

Application: A single dose of the test substance is applied to a small area of the skin.[13]

-

Observation: The skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.[13]

-

Scoring: The severity of skin reactions is scored to determine the irritation potential.[13]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[7][9] The other eye serves as a control.[7][9]

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.[7][9]

-

Scoring: The ocular lesions are scored to evaluate the degree of irritation.[7][9]

References

- 1. oecd.org [oecd.org]

- 2. Acute eye irritation OECD 405 m pharm cology 2nd sem..pptx [slideshare.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. episkin.com [episkin.com]

- 6. nucro-technics.com [nucro-technics.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. scribd.com [scribd.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

- 12. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]

- 13. oecd.org [oecd.org]

- 14. This compound | 56539-66-3 | Benchchem [benchchem.com]

- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 16. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

Computational Chemistry Approaches to 3-Methoxy-3-methylbutan-1-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylbutan-1-ol, a versatile ether alcohol, has garnered interest in various chemical applications. Understanding its molecular structure, conformational landscape, and reactivity is crucial for optimizing its use and for the development of novel derivatives. Computational chemistry provides a powerful lens through which to investigate these properties at a molecular level. This technical guide summarizes the application of computational methods to the study of this compound, focusing on theoretical approaches, key findings, and experimental protocols.

While extensive computational studies on the atmospheric reactions of this compound have been conducted, a dedicated, publicly available repository of its intrinsic computational chemistry data, such as detailed optimized geometries and a full set of vibrational frequencies, is not readily found in the literature. However, based on existing research on this and structurally related molecules, we can outline the established theoretical approaches and expected molecular characteristics.

Theoretical Framework and Key Findings

Computational investigations into this compound have primarily utilized Density Functional Theory (DFT) to explore its electronic structure, conformational possibilities, and reaction pathways.[1]

Conformational Landscape and Intramolecular Interactions:

The structure of this compound, featuring both a hydroxyl group (a hydrogen bond donor) and a methoxy (B1213986) group (a hydrogen bond acceptor), allows for the formation of intramolecular hydrogen bonds (IAHB).[1] Theoretical studies, corroborated by experimental infrared spectroscopy, have highlighted the significance of these interactions.[1] The conformational landscape of this molecule is shaped by a balance between steric hindrances and the stabilizing effects of this hydrogen bonding.[1] It is understood that the most stable conformation of this compound exhibits IAHB.[2][3][4]

Electronic Structure and Reactivity:

DFT calculations have been employed to analyze the reactivity of this compound. For instance, studies using the B3LYP functional with the 6-311+G(d,p) basis set have been used to investigate its nucleophilic substitution reactions.[1] These calculations indicate that the electron-withdrawing nature of the hydroxyl group increases the electrophilicity of the adjacent β-carbon atom, making it susceptible to nucleophilic attack.[1] However, the steric hindrance presented by the methoxy group can lead to an increased activation energy for substitution reactions when compared to simpler linear alcohols.[1]

Furthermore, computational methods have been applied to understand its atmospheric degradation, particularly its reaction with hydroxyl (OH) radicals.[5][6]

Data Presentation

Due to the absence of a dedicated computational chemistry publication with detailed quantitative data on the intrinsic properties of isolated this compound, we present a summary of qualitative findings and representative data types that would be expected from such a study.

| Property | Summary of Findings from Computational Studies |

| Molecular Geometry | The molecule adopts a conformation that allows for intramolecular hydrogen bonding between the hydroxyl and methoxy groups.[1][2][3][4] Specific bond lengths and angles would be determined through geometry optimization calculations. |

| Vibrational Frequencies | Theoretical vibrational analysis would confirm the presence of characteristic functional group frequencies (e.g., O-H stretch, C-O stretch). Shifts in these frequencies would provide evidence for intramolecular hydrogen bonding. |

| Conformational Analysis | The global minimum energy conformer is expected to be stabilized by an intramolecular hydrogen bond. The relative energies of other conformers would be calculated to understand the conformational flexibility of the molecule. |

| Reaction Energetics | Activation barriers for reactions such as dehydration and nucleophilic substitution have been subjects of computational investigation.[1] For example, the activation barrier for β-hydrogen elimination has been a focus of DFT calculations.[1] |

Experimental Protocols

The following outlines a typical computational protocol for the study of this compound, based on methods reported for this and similar molecules.

Computational Method:

Density Functional Theory (DFT) is the most commonly cited method for studying this molecule.[1] A popular and effective functional for this type of system is the B3LYP hybrid functional, often paired with a Pople-style basis set such as 6-31G(d,p) or a more extensive one like 6-311+G(d,p) for higher accuracy.[1]

Software:

Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are typically used to perform these calculations.

Methodology:

-

Model Construction: The initial 3D structure of this compound is built using a molecular editor.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify various low-energy conformers. This is crucial for a flexible molecule like this compound.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization to find the local energy minimum on the potential energy surface. This step yields the equilibrium structure with its corresponding electronic energy.

-

Vibrational Frequency Calculation: Following a successful geometry optimization, a vibrational frequency analysis is performed. The absence of imaginary frequencies confirms that the structure is a true minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and theoretical infrared (IR) and Raman spectra.

-

Property Calculation: Further calculations can be performed on the optimized geometry to determine various electronic properties, such as Mulliken charges, dipole moment, and molecular orbital energies (HOMO/LUMO).

-

Reaction Pathway Analysis: To study a chemical reaction, the structures of reactants, products, and transition states are optimized. The transition state is identified by having a single imaginary frequency corresponding to the reaction coordinate. The activation energy is then calculated as the energy difference between the transition state and the reactants.

Mandatory Visualization

Caption: Computational chemistry workflow for this compound.

References

- 1. This compound | 56539-66-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Methoxy-3-methylbutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methoxy-3-methylbutan-1-ol (CAS No: 56539-66-3), a versatile ether-alcohol compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₁₄O₂, with a molecular weight of approximately 118.17 g/mol .[1] The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.77 | t | 2H | -CH₂-OH |

| ~3.22 | s | 3H | -OCH₃ |

| ~1.76 | t | 2H | -C(OCH₃)(CH₃)₂-CH₂- |

| ~1.23 | s | 6H | -C(CH₃)₂ |

Solvent: CDCl₃, Reference: TMS at 0 ppm.

¹³C NMR (Carbon NMR) Spectroscopic Data

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~2970 | C-H stretch (alkane) |

| ~1470 | C-H bend (alkane) |

| ~1370 | C-H bend (alkane) |

| ~1080 | C-O stretch (ether and alcohol) |

Sample preparation: Neat liquid film.

Mass Spectrometry (MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 119 | High | [M+H]⁺ (protonated molecule) |

| 103 | Moderate | [M - CH₃]⁺ |

| 87 | High | [M - OCH₃]⁺ |

| 73 | High | [(CH₃)₂C(OCH₃)]⁺ |

| 69 | High | [M - H₂O - OCH₃]⁺ |

Ionization method: Chemical Ionization (CI).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set appropriate parameters, including a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set a wider spectral width (e.g., 0-220 ppm) and a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the prepared salt plate assembly into the sample holder.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Protocol

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer. For a detailed analysis of a potentially impure sample, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended to separate the components before mass analysis. For a pure sample, direct infusion or a liquid injection can be used.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Chemical Ionization - CI).

-

Ionization: Ionize the sample molecules. CI is often preferred for determining the molecular weight as it is a "softer" ionization technique that results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Analyze the fragmentation pattern to deduce structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Physical Constants of 3-Methoxy-3-methylbutan-1-ol

This guide provides essential physical constant data for 3-Methoxy-3-methylbutan-1-ol, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented in a clear, structured format to facilitate easy reference and comparison.

Core Physical Properties

This compound is a clear, colorless liquid.[1] It is recognized for its utility as a solvent in various applications, including paints, inks, and fragrances.[1]

Quantitative Data Summary

The following table summarizes the key physical constants for this compound.

| Physical Constant | Value | Conditions |

| Boiling Point | 173-175 °C | (lit.)[1][2][3] |

| Density | 0.926 g/mL | at 20 °C (lit.)[1] |

Experimental Protocols

The provided data for boiling point and density are based on literature values ("lit.") and are commonly determined through standard laboratory procedures.

-

Boiling Point Determination: The boiling point range of a liquid is typically determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

-

Density Measurement: Density is generally measured using a pycnometer or a digital density meter at a specified temperature, in this case, 20 °C. This value represents the mass of the substance per unit volume.

Logical Relationship of Physical Constants

The following diagram illustrates the relationship between the compound and its fundamental physical properties.

References

Solubility Profile of 3-Methoxy-3-methylbutan-1-ol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-3-methylbutan-1-ol (MMB), a versatile and environmentally friendly ether alcohol solvent. Due to its unique amphiphilic nature, possessing both a polar hydroxyl group and a less polar ether group, MMB exhibits broad miscibility with a wide range of organic solvents.[1][2] This guide summarizes the available qualitative solubility data, outlines detailed experimental protocols for quantitative determination, and provides visual workflows to aid in laboratory practice.

Core Concepts: Understanding MMB's Solubility

This compound's molecular structure, featuring a hydroxyl group and an ether linkage, allows it to interact favorably with both polar and non-polar molecules.[1][2] This dual characteristic is the foundation of its excellent solvency power and its utility in diverse applications, from coatings and inks to cleaning agents and pharmaceutical formulations.[1][3] While widely cited as being miscible with many common organic solvents, precise quantitative solubility data is not extensively tabulated in publicly available literature.[1][4][5] Therefore, this guide provides both the existing qualitative information and a robust experimental framework for researchers to determine quantitative solubility parameters for their specific applications.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound in various organic solvents and water. The term "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.

| Solvent Category | Solvent | Solubility |

| Water | Water | Miscible[1][3][4][5][6][7][8] |

| Alcohols | Common Alcohols | Generally Miscible |

| Ethers | Common Ethers | Generally Miscible |

| Ketones | Common Ketones | Generally Miscible |

| Esters | Common Esters | Generally Miscible |

| Hydrocarbons | Aromatic Hydrocarbons | Generally Miscible |

| Aliphatic Hydrocarbons | Expected to be Miscible | |

| Halogenated | Chloroform | Slightly Soluble |

Resin Solubility:

MMB also demonstrates good dissolving power for a variety of natural and synthetic resins. This property is particularly relevant in the coatings and inks industries.

| Resin Type | Solubility in MMB |

| Nitrocellulose | Good dissolving power[1][9] |

| Benzyl cellulose | Good dissolving power[1][9] |

| Polyvinyl butyrals | Good dissolving power[1][9] |

| Aldehyde, Ketone, and Indene resins | Good dissolving power[1][9] |

| Phenol-formaldehyde, Urea-formaldehyde, and Melamine-formaldehyde resins | Good dissolving power[1][9] |

| Carbamic acid ester, Alkyd, and Maleic resins | Good dissolving power[1][9] |

| Dammar, Ester resins, and post-chlorinated polyvinyl chloride (coatings) | Partially soluble[1][10] |

| Ethyl cellulose, Cellulose acetobutyrate, Polyvinyl acetates, and Polyvinyl isobutyl ether | Swell considerably[1][10] |

| Petroleum oils, Waxes, Rubber, Chlorinated rubber, Acetyl cellulose, Polyisobutylene, Polystyrene, non-post-chlorinated polyvinyl chloride (coatings), Vinyl acetate/vinyl chloride/dicarboxylic acid copolymer, Polyvinyl formal, Polyvinyl carbazole, and Coumarone resin | Does not dissolve[1][9][10] |

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of solubility limits, the following experimental protocols, based on established methodologies such as the flask method (OECD Guideline 105) and ASTM standards, can be employed.[11][12][13]

Protocol 1: Determination of Miscibility (Qualitative)

Objective: To visually determine if MMB is miscible with a given organic solvent at room temperature.

Materials:

-

This compound (purity ≥98%)

-

Test solvent (analytical grade)

-

Calibrated glass test tubes with stoppers

-

Pipettes or graduated cylinders

-

Vortex mixer

Procedure:

-

To a clean, dry test tube, add 5 mL of the test solvent.

-

Add 5 mL of this compound to the same test tube.

-

Stopper the test tube and vortex for 1-2 minutes.

-

Allow the mixture to stand for at least 5 minutes.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct liquid layers are visible.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate into distinct layers.

-

Protocol 2: Flask Method for Quantitative Solubility Determination

Objective: To determine the saturation solubility of a compound that is not fully miscible with MMB at a specific temperature.

Materials:

-

This compound (solvent)

-

Solute (the organic compound to be tested)

-

Glass flasks with airtight stoppers

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Centrifuge and centrifuge tubes (if necessary)

-

Syringes and syringe filters (pore size appropriate to remove undissolved solute)

-

A suitable analytical method for quantification of the solute in MMB (e.g., GC, HPLC, UV-Vis spectroscopy).

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of MMB to several flasks.

-

Add an excess amount of the solute to each flask to ensure that a saturated solution is formed.

-

Seal the flasks and place them in a shaker bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary study may be needed to determine the time required to reach equilibrium.

-

-

Sample Preparation:

-

After the equilibration period, stop the agitation and allow the flasks to remain undisturbed at the constant temperature for a sufficient time (e.g., 24 hours) to allow undissolved solute to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

-

Analysis:

-

Quantify the concentration of the solute in the filtered MMB solution using a pre-validated analytical method.

-

The determined concentration represents the solubility of the solute in MMB at the specified temperature.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described experimental protocols.

Caption: Workflow for Qualitative Miscibility Determination.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

- 1. 3-METHOXY-3-METHYL-1-BUTANOL - Ataman Kimya [atamanchemicals.com]

- 2. This compound | 56539-66-3 | Benchchem [benchchem.com]

- 3. MMB | Kuraray [kuraray.com]

- 4. kuraray.eu [kuraray.eu]

- 5. MMB | Isoprene Chemicals Division | Kuraray [isoprene.kuraray.com]

- 6. echemi.com [echemi.com]

- 7. 3-Methoxy-3-methyl-1-butanol, 98+% | Fisher Scientific [fishersci.ca]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. atamankimya.com [atamankimya.com]

- 10. celanese.com [celanese.com]

- 11. store.astm.org [store.astm.org]

- 12. filab.fr [filab.fr]

- 13. acri.gov.tw [acri.gov.tw]

Methodological & Application

3-Methoxy-3-methylbutan-1-ol: Application Notes for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylbutan-1-ol (MMB) is a versatile and increasingly popular solvent recognized for its favorable environmental, health, and safety profile.[1] Classified as a "greener" solvent, MMB possesses a unique combination of ether and alcohol functionalities, rendering it amphiphilic and capable of dissolving a wide range of organic and inorganic compounds.[2][3] Its low volatility, biodegradability, and low toxicity make it an attractive alternative to traditional solvents in various applications, including paints, coatings, and cleaners.[2][4]

In the realm of organic synthesis, the selection of an appropriate solvent is critical to reaction success, influencing reaction rates, yields, and selectivity. While MMB is commercially available and its physical properties are well-documented, its application as a solvent in many common synthetic transformations is not yet widely reported in peer-reviewed literature. These notes aim to provide a comprehensive overview of MMB's properties and explore its potential as a sustainable solvent in key organic reactions, offering protocols for these reactions in traditional solvents as a baseline for future investigation with MMB.

Physicochemical and Safety Data

A thorough understanding of a solvent's properties is essential for its effective application. The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 56539-66-3 | [1][2] |

| Molecular Formula | C₆H₁₄O₂ | [1][2] |

| Molecular Weight | 118.17 g/mol | [1][5] |

| Appearance | Clear, colorless liquid | [6] |

| Odor | Mild | [2] |

| Boiling Point | 173-175 °C | [1][2] |

| Melting Point | < -50 °C | [2][4] |

| Density | 0.926 g/mL at 20 °C | [1] |

| Refractive Index | n20/D 1.428 | [1][2] |

| Flash Point | 71 °C (160 °F) - closed cup | [7] |

| Solubility | Miscible with water and common organic solvents | [2][8] |

| Vapor Pressure | 47 Pa at 20 °C | [2] |

| pKa | 15.19 ± 0.10 | [2] |

Table 2: Safety Information for this compound

| Hazard Category | Classification | Reference(s) |

| GHS Classification | Eye Irritation (Category 2A) | [9][10] |

| Signal Word | Warning | [9][10] |

| Hazard Statements | H319: Causes serious eye irritation. | [9][10] |

| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | [1] |

| Personal Protective Equipment | Eyeshields, Gloves | [1] |

| Storage Class | 10 - Combustible liquids | [1] |

| WGK (Water Hazard Class) | WGK 1 (low hazard to waters) | [1] |

Potential Applications in Organic Synthesis

The unique properties of MMB suggest its potential as a solvent in a variety of organic reactions. Its ether functionality can coordinate with metal catalysts, while the hydroxyl group can participate in hydrogen bonding, potentially influencing reaction pathways and selectivity. Furthermore, its high boiling point makes it suitable for reactions requiring elevated temperatures.

While specific literature on the use of MMB as a primary solvent in Grignard reactions, Suzuki couplings, and Buchwald-Hartwig aminations is currently limited, its properties can be compared to those of solvents traditionally used in these transformations.

Grignard Reactions

Background: Grignard reactions are fundamental carbon-carbon bond-forming reactions that are highly sensitive to the choice of solvent.[11] Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential for the formation and stabilization of the Grignard reagent through coordination of the ether oxygen atoms with the magnesium center.[11][12]

Potential of MMB: As an ether-alcohol, MMB's ether functionality could potentially stabilize the Grignard reagent. However, the presence of the acidic hydroxyl group is incompatible with the highly basic Grignard reagent and would lead to quenching of the reagent. Therefore, MMB is not a suitable solvent for the formation of Grignard reagents. It could, however, be considered for use in the subsequent reaction of a pre-formed Grignard reagent if the hydroxyl group were protected.

Representative Protocol (Traditional Solvent):

Reaction: Phenylmagnesium bromide with benzophenone (B1666685) to form triphenylmethanol.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Benzophenone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a crystal of iodine to initiate the reaction.

-

In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should start, as indicated by the disappearance of the iodine color and the appearance of bubbling.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature.

-

In a separate flask, dissolve benzophenone in anhydrous diethyl ether.

-

Add the benzophenone solution dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization.

Caption: General workflow for a Grignard reaction.

Suzuki-Miyaura Coupling

Background: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the synthesis of biaryls, polyolefins, and styrenes. The choice of solvent can significantly affect the reaction's efficiency and selectivity.[13][14] A variety of solvents, including toluene (B28343), THF, dioxane, and DMF, are commonly used, often in the presence of water to facilitate the dissolution of the inorganic base.[8]

Potential of MMB: MMB's polarity and miscibility with water make it a plausible candidate for Suzuki couplings.[8] Its ability to dissolve both organic substrates and inorganic bases could be advantageous. Furthermore, its high boiling point would allow for reactions to be run at elevated temperatures, which can be beneficial for less reactive substrates.

Representative Protocol (Traditional Solvent):

Reaction: Coupling of 4-bromotoluene (B49008) with phenylboronic acid.

Materials:

-

4-Bromotoluene

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

-

Add a 2M aqueous solution of potassium carbonate.

-

Add toluene as the solvent.

-

Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

Background: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15] Solvents commonly employed include toluene, xylene, and 1,4-dioxane.[16][17] The choice of solvent can influence the product distribution and reaction rate.[15]

Potential of MMB: Similar to the Suzuki coupling, MMB's properties suggest it could be a suitable solvent for Buchwald-Hartwig aminations. Its polarity may aid in the solubility of the amine and the base, while its high boiling point is advantageous for reactions requiring heat.

Representative Protocol (Traditional Solvent):

Reaction: Coupling of p-bromotoluene with piperazine.

Materials:

-

p-Bromotoluene

-

Piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaO-t-Bu)

-

Toluene

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add toluene, followed by p-bromotoluene and piperazine.

-

Seal the tube and heat the reaction mixture in an oil bath at the desired temperature.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound presents a promising profile as a green and sustainable solvent for organic synthesis. Its favorable physical properties, including a high boiling point and miscibility with a range of substances, suggest its potential applicability in a variety of important synthetic transformations. However, the current body of scientific literature lacks specific, detailed studies on its use in key reactions such as Grignard, Suzuki-Miyaura, and Buchwald-Hartwig couplings.